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Compound Identification and Characteristics

Agerafenib, also known as RXDX-105 and CEP-32496, is a synthetic organic compound with the

following key identifiers [1] [2] [3]:

Property Description

IUPAC Name 1-{3-[(6,7-dimethoxyquinazolin-4-yl)oxy]phenyl}-3-[5-(1,1,1-trifluoro-2-methylpropan-

2-yl)-1,2-oxazol-3-yl]urea [1]

Chemical
Formula

C₂₄H₂₂F₃N₅O₅ [1]

Molecular
Weight

517.465 g/mol [1]

CAS Number 1188910-76-0 [1] [4] [3]

Related Drugs Vemurafenib, Dabrafenib, Encorafenib [5]

Its molecular structure consists of a quinazoline core and a diaryl urea moiety, contributing to its ability to

inhibit multiple kinases [2].
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Discovery and Development

Agerafenib was discovered through a research program conducted by Ambit Biosciences (later acquired by

Daiichi Sankyo) and Cephalon (later acquired by Teva Pharmaceuticals) [2]. The compound was initially

designated as CEP-32496 and was later renamed RXDX-105 in 2015 [2]. It remains an investigational

drug and has been evaluated in clinical trials, including NCT03052569 for cancers with RET alterations

and studies involving solid tumors and non-small cell lung cancer [1].

Mechanism of Action and Kinase Inhibition Profile

Agerafenib functions as a potent, orally bioavailable pan-RAF inhibitor, meaning it targets multiple

members of the RAF kinase family (ARAF, BRAF, and CRAF) [6] [7]. It is particularly effective against the

oncogenic BRAF V600E mutant [4] [3]. By inhibiting RAF kinases, agerafenib blocks the MAPK

signaling pathway (RAS-RAF-MEK-ERK), a key driver of cell proliferation and survival in many cancers

[6] [5] [7].

The following diagram illustrates how Agerafenib inhibits the MAPK signaling pathway:

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s001997?utm_src=pdf-body
https://en.wikipedia.org/wiki/Agerafenib
https://en.wikipedia.org/wiki/Agerafenib
https://go.drugbank.com/drugs/DB15068
https://www.smolecule.com/products/s001997?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31100410/
https://www.sciencedirect.com/science/article/abs/pii/S0304383519302940
https://www.targetmol.com/compound/Agerafenib
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=7880
https://www.smolecule.com/products/s001997?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31100410/
https://www.mdpi.com/1422-0067/26/6/2676
https://www.sciencedirect.com/science/article/abs/pii/S0304383519302940
https://www.smolecule.com/products/s001997?utm_src=pdf-body
https://www.smolecule.com/products/s001997?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Growth Factor

Receptor Tyrosine
Kinase (RTK)

RAS (GTP-bound)

RAF Kinase
(e.g., BRAF V600E)

MEK

ERK

Cell Proliferation
& Survival

Agerafenib

Inhibition/Block

Click to download full resolution via product page

Agerafenib inhibits RAF kinases, blocking downstream MAPK signaling and cancer cell proliferation.

Beyond RAF kinases, agerafenib demonstrates a broad multi-kinase inhibition profile, which may

contribute to its efficacy [1] [4]. The table below summarizes its reported affinity (Kd) for various kinase

targets:
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Kinase Target Reported Kd (nM) Kinase Target Reported Kd (nM)

RET 2 nM [4] B-Raf (V600E) 14 nM [4]

PDGFRβ 2 nM [4] EPHA2 14 nM [4]

c-Kit 2 nM [4] B-Raf (wild-type) 36 nM [4]

Lck 2 nM [4] Raf 39 nM [4]

Abl-1 3 nM [4] c-Met 513 nM [4]

VEGFR2 8 nM [4] JAK2 4700 nM [4]

CSF1R 9 nM [4] MEK1 7100 nM [4]

EGFR 22 nM [4] MEK2 8300 nM [4]

Preclinical Evidence and Experimental Data

Preclinical studies demonstrate agerafenib's antitumor activity across various models.

In Vitro Efficacy: Agerafenib inhibited proliferation in human cancer cell lines, showing greater
sensitivity in mutant BRAF-expressing cells with an EC₅₀ of 78 nM in A375 melanoma cells, and

suppressed MAPK/MEK phosphorylation in melanoma and colorectal cancer cell lines [4] [7].
In Vivo Efficacy: In Colo-205 xenograft mouse models, oral administration of agerafenib at 30 mg/kg

and 100 mg/kg resulted in tumor arrest and partial regression, with 100 mg/kg dose inhibiting pMEK
and pERK to induce sustained tumor arrest and regression in BRAF V600E colon cancer xenografts

[4].
Key Experimental Protocols:

Kinase Binding Assay: Kinases displayed on T7 phage or expressed in HEK-293 cells were
tagged with DNA and binding reactions performed; fraction of kinase not bound to agerafenib
determined by capture with immobilized affinity ligand and quantitation by quantitative PCR [4].
Cell Viability/Proliferation Assay (CellTiter Blue): Cells seeded in 96-well plates, switched to

low-serum medium, treated with agerafenib for 72 hours, then viability quantified by
fluorescence signal strength after reagent addition [4].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.targetmol.com/compound/Agerafenib
https://www.targetmol.com/compound/Agerafenib
https://www.targetmol.com/compound/Agerafenib
https://www.targetmol.com/compound/Agerafenib
https://www.targetmol.com/compound/Agerafenib
https://www.targetmol.com/compound/Agerafenib
https://www.targetmol.com/compound/Agerafenib
https://www.targetmol.com/compound/Agerafenib
https://www.targetmol.com/compound/Agerafenib
https://www.targetmol.com/compound/Agerafenib
https://www.targetmol.com/compound/Agerafenib
https://www.targetmol.com/compound/Agerafenib
https://www.targetmol.com/compound/Agerafenib
https://www.targetmol.com/compound/Agerafenib
https://www.targetmol.com/compound/Agerafenib
https://www.targetmol.com/compound/Agerafenib
https://www.smolecule.com/products/s001997?utm_src=pdf-body
https://www.smolecule.com/products/s001997?utm_src=pdf-body
https://www.targetmol.com/compound/Agerafenib
https://www.sciencedirect.com/science/article/abs/pii/S0304383519302940
https://www.smolecule.com/products/s001997?utm_src=pdf-body
https://www.targetmol.com/compound/Agerafenib
https://www.smolecule.com/products/s001997?utm_src=pdf-body
https://www.targetmol.com/compound/Agerafenib
https://www.smolecule.com/products/s001997?utm_src=pdf-body
https://www.targetmol.com/compound/Agerafenib
https://www.smolecule.com/products/s001997?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Potential Therapeutic Applications

Based on preclinical evidence, agerafenib has been investigated for several cancer types:

Neuroblastoma: Suppressed tumor growth and prolonged survival in mouse models, both as a

single agent and in combination with chemotherapy [6] [7].
Solid Tumors: Effective in mouse models of BRAF V600E-induced cancers like melanoma and

colorectal cancer [1] [4].
Cancers with RET Alterations: Subject of clinical trials for cancers with RET alterations [1].

Agerafenib represents a rationally designed, multi-targeted therapeutic strategy for cancers driven by

dysregulated MAPK signaling and other oncogenic kinases. Its progression into clinical evaluation

highlights the translational potential of targeting RAF and other kinases with a single agent.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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